molecular formula C20H19Cl2N3O2 B12144729 N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12144729
M. Wt: 404.3 g/mol
InChI Key: YJYNAJSPICTSMK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone bridging a 3,4-dichlorophenyl group and a 4-oxoquinazolin-3(4H)-yl moiety. The 3,4-dichlorophenyl group is a common structural feature in agrochemicals, conferring bioactivity through interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C20H19Cl2N3O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H19Cl2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26)

InChI Key

YJYNAJSPICTSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: The dichlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would likely involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may interact with protein kinases, while the dichlorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl) Amides and Carboxamides

Compounds featuring the N-(3,4-dichlorophenyl) group are prevalent in agrochemistry. Key comparisons include:

Compound Name Structure Highlights Molecular Weight (g/mol) Melting Point (°C) Use/Activity
N-(3,4-dichlorophenyl) propanamide (Propanil) Simple propanamide chain 218.08 86–88 Herbicide (photosystem II inhibitor)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) Pyrimidinecarboxamide with trioxo groups 384.20 Not reported Pesticide (unknown mechanism)
Target Compound Hexanamide + 4-oxoquinazolinyl ~427.29 (estimated) Not reported Hypothesized enzyme inhibition or pesticidal activity

Key Differences :

  • The target compound’s extended hexanamide chain may improve lipid solubility and membrane permeability compared to propanil’s shorter chain.

Quinazolinone Derivatives

Quinazolinones are heterocyclic systems with demonstrated biological activity. A structurally relevant example from the literature includes:

Compound Name (from ) Structure Highlights Yield (%) Melting Point (°C) Notable Features
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one Bis-4-methoxyphenyl substituents + tetrahydroquinazolinone 81 228–230 High molecular complexity, synthesized via Suzuki coupling

Comparison with Target Compound :

  • The target compound lacks the 4-methoxyphenyl and tetrahydroquinazolinone modifications, simplifying its structure.
  • Both share the 4-oxoquinazolinyl group, which is critical for hydrogen-bonding interactions. However, the methoxy groups in the literature compound may enhance electron-donating effects, altering reactivity .

Mechanistic Implications

  • Propanil: Acts as a photosystem II inhibitor, disrupting electron transport in plants. The target compound’s dichlorophenyl group may retain similar targeting but modified by the quinazolinone moiety for broader or distinct activity .
  • Quinazolinones: Often inhibit kinases or DNA-processing enzymes. The 4-oxoquinazolinyl group in the target compound could facilitate interactions with ATP-binding pockets or nucleic acids .

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